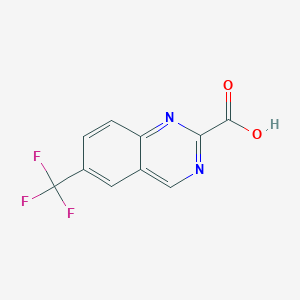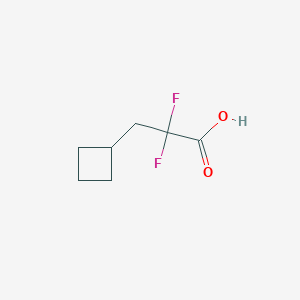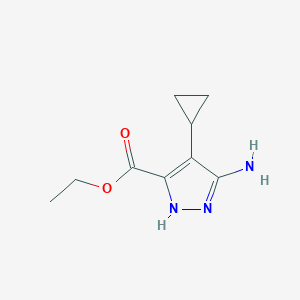
6-(trifluoromethyl)quinazoline-2-carboxylic acid
Descripción general
Descripción
6-(Trifluoromethyl)quinazoline-2-carboxylic acid (TFQCA) is a heterocyclic organic compound belonging to the quinazoline family. It has been extensively studied in the past two decades due to its potential applications in medicinal chemistry and drug discovery. Its structure contains a trifluoromethyl group, which gives it unique properties such as increased solubility and stability. This compound has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Palladium-Catalyzed Synthesis : Battistuzzi et al. (2002) described the synthesis of 6-trifluoromethyl-12-acylindolo[1,2-c]quinazolines through palladium-catalyzed reactions, highlighting the compound's utility in complex organic synthesis processes (Battistuzzi et al., 2002).
Reaction with Hydroxyglycines : A study by Hoefnagel et al. (1993) demonstrated the reaction of hydroxyglycine with derivatives of 6-(trifluoromethyl)quinazoline-2-carboxylic acid, leading to high yields of 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids (Hoefnagel et al., 1993).
Biological Activity and Applications
Antitubercular Activity : Gawad and Bonde (2020) investigated the antitubercular activity of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives, revealing its potential in developing new antitubercular agents (Gawad & Bonde, 2020).
Synthesis of Novel Derivatives : Research by Elsherbeny et al. (2022) on the synthesis of novel quinazoline derivatives highlighted their potential as Aurora A kinase inhibitors with apoptotic properties, suggesting their use in cancer research (Elsherbeny et al., 2022).
Optoelectronic Applications
- Optoelectronic Materials : Lipunova et al. (2018) discussed the incorporation of quinazoline derivatives into optoelectronic materials, highlighting their use in electronic devices and luminescent elements (Lipunova et al., 2018).
Propiedades
IUPAC Name |
6-(trifluoromethyl)quinazoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)6-1-2-7-5(3-6)4-14-8(15-7)9(16)17/h1-4H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYERDCSFIIZGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinazoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)





![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)
